![molecular formula C13H10INO2 B8428701 2-[(4-Iodophenyl)amino]benzoic acid](/img/structure/B8428701.png)
2-[(4-Iodophenyl)amino]benzoic acid
描述
2-[(4-Iodophenyl)amino]benzoic acid is an organic compound with the molecular formula C13H10INO2 It is a derivative of benzoic acid, where an iodine atom is attached to the para position of the phenyl ring, and an amino group is attached to the benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Iodophenyl)amino]benzoic acid typically involves the iodination of aniline derivatives followed by coupling with benzoic acid derivatives. One common method is the Sandmeyer reaction, where aniline is first diazotized and then treated with potassium iodide to introduce the iodine atom. The iodinated aniline is then coupled with benzoic acid under acidic conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may employ more efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[(4-Iodophenyl)amino]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the iodine atom.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
科学研究应用
2-[(4-Iodophenyl)amino]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 2-[(4-Iodophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The iodine atom and amino group can form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
相似化合物的比较
Similar Compounds
- 3,4-Difluoro-2-(2-fluoro-4-iodophenylamino)benzoic acid
- 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid
- 2-(2-Fluoro-4-iodoanilino)-3,4-difluorobenzoic acid
Uniqueness
2-[(4-Iodophenyl)amino]benzoic acid is unique due to the presence of both an iodine atom and an amino group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.
属性
分子式 |
C13H10INO2 |
|---|---|
分子量 |
339.13 g/mol |
IUPAC 名称 |
2-(4-iodoanilino)benzoic acid |
InChI |
InChI=1S/C13H10INO2/c14-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)13(16)17/h1-8,15H,(H,16,17) |
InChI 键 |
SNVFNNUAERYXPC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2=CC=C(C=C2)I |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


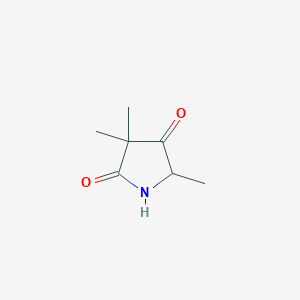
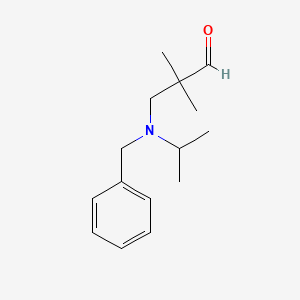
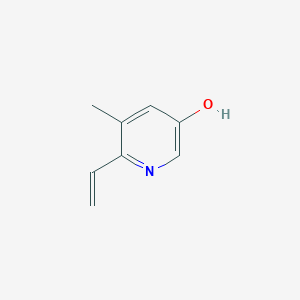
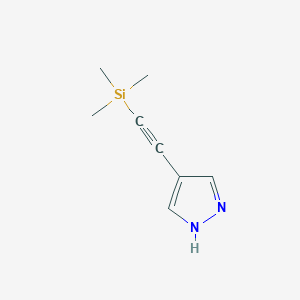
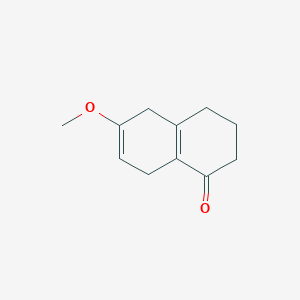
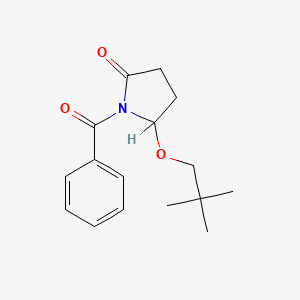
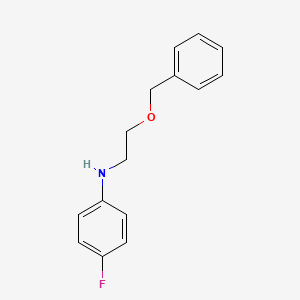
![N-[5-(3,5-difluorobenzyl)-1H-indazol-3-yl]-2-{[(1-methylazetidin-3-yl)methyl]amino}-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B8428693.png)
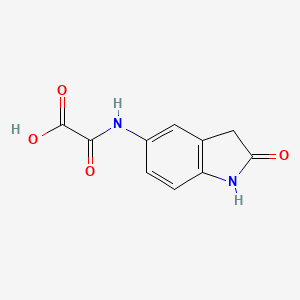
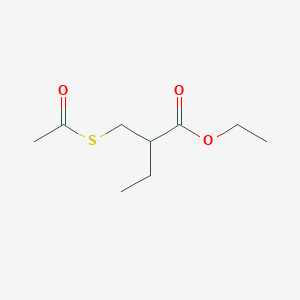
![Carbonothioic acid, O-[(acetyloxy)methyl] S-ethyl ester](/img/structure/B8428718.png)
![Guanidine, N-[3-hydroxy-5-(trifluoromethyl)phenyl]-](/img/structure/B8428721.png)
